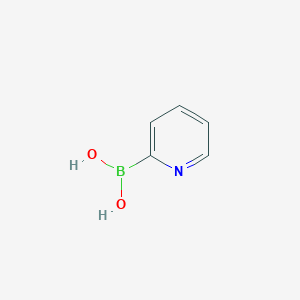

2-Pyridineboronic acid

Vue d'ensemble

Description

2-Pyridineboronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation:

Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation reagent to selectively activate the ortho position of the pyridine ring, which is then reacted with a borate ester to introduce the boronic acid group.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds of pyridine.

[4+2] Cycloadditions: This method involves the cycloaddition of pyridine with a boron-containing reagent to form the boronic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-metal exchange and borylation reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling is also common in industrial settings due to its high yield and selectivity .

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: this compound can undergo oxidation to form pyridine-2-boronic acid esters.

Substitution Reactions: The boronic acid group can be substituted with other functional groups through various chemical reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Organolithium or Organomagnesium Reagents: Used in halogen-metal exchange reactions.

Borate Esters: Used in borylation reactions.

Major Products Formed:

Pyridine Derivatives: Formed through various substitution and coupling reactions.

Pyridine-2-Boronic Acid Esters: Formed through oxidation reactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

2-Pyridineboronic acid and its derivatives have been investigated for their potential as anticancer agents. They act by inhibiting proteasome activity, similar to the FDA-approved drug bortezomib, which is used in multiple myeloma treatment. Recent studies have shown that modifications to the boronic acid moiety can enhance selectivity and potency against cancer cells .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. For instance, this compound has been explored for its efficacy against various bacterial strains and viruses, making it a candidate for developing new antimicrobial agents .

Drug Delivery Systems

The unique properties of this compound allow it to be utilized in drug delivery systems. Its ability to form reversible covalent bonds with diols enables the design of targeted delivery vehicles that can release therapeutic agents in response to specific biological stimuli .

Synthesis and Catalysis

Cross-Coupling Reactions

this compound plays a crucial role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in synthesizing biaryl compounds. Recent advancements have led to the development of air-stable derivatives like MIDA boronates, which facilitate more efficient coupling reactions with challenging substrates .

Building Block for Complex Molecules

As a building block, this compound is integral in synthesizing complex organic molecules. It can react with various electrophiles to form pyridyl boronic esters, which serve as precursors for further functionalization .

Materials Science Applications

Supramolecular Chemistry

The hydrogen-bonding capabilities of this compound enable its use in supramolecular chemistry. Researchers have utilized its derivatives to construct complex molecular architectures through self-assembly processes, highlighting its potential in creating novel materials with specific properties .

Liquid Crystals and Sensors

Due to their unique electronic properties, boronic acids including this compound are being explored for applications in liquid crystal displays and chemical sensors. Their ability to respond to environmental changes makes them suitable candidates for developing responsive materials .

Case Study 1: Anticancer Drug Development

A study examined the modification of this compound derivatives to enhance their anticancer activity. The results indicated that specific substitutions on the pyridine ring significantly improved cytotoxicity against cancer cell lines compared to unmodified compounds.

Case Study 2: Supramolecular Assemblies

Research focused on the self-assembly of this compound derivatives into supramolecular structures demonstrated the formation of stable networks through hydrogen bonding. This work illustrates the potential for creating materials with tailored mechanical properties.

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | Efficacy |

|---|---|---|

| Anticancer | Modified bortezomib analogs | IC50 < 10 µM |

| Antibacterial | Boron-containing antibiotics | Effective against MRSA |

| Antiviral | Boronates targeting viral proteases | Inhibition rate > 70% |

Table 2: Synthesis Methods for this compound Derivatives

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Suzuki Coupling | High selectivity | Up to 95% |

| Direct Borylation | Simple protocol | Up to 85% |

| Flow Chemistry | Continuous synthesis | Consistent yields |

Mécanisme D'action

The mechanism of action of 2-pyridineboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with other molecules, making it useful in various catalytic and synthetic applications .

Comparaison Avec Des Composés Similaires

Pyridine-3-Boronic Acid: Similar to 2-pyridineboronic acid but with the boronic acid group attached to the third position of the pyridine ring.

Pyridine-4-Boronic Acid: Similar to this compound but with the boronic acid group attached to the fourth position of the pyridine ring.

Uniqueness: this compound is unique due to its specific position of the boronic acid group, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency makes it a valuable reagent in organic synthesis .

Activité Biologique

2-Pyridineboronic acid (CAS No. 197958-29-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological properties, including antimicrobial, antiviral, and antitumor activities, supported by relevant data tables and research findings.

This compound is characterized by the molecular formula and a molecular weight of 122.92 g/mol. It is typically presented as a white to light yellow crystalline powder. The compound is primarily used as a reagent in organic synthesis, notably in Suzuki cross-coupling reactions, which facilitate the formation of carbon-carbon bonds in various organic compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Enterococcus faecalis

Minimum Inhibitory Concentration (MIC) Values

The efficacy of this compound and related compounds can be quantified using Minimum Inhibitory Concentration (MIC) values. A comparative analysis of several pyridine derivatives is presented in Table 1.

| Compound | S. aureus (MIC, mM) | E. coli (MIC, mM) | P. aeruginosa (MIC, mM) |

|---|---|---|---|

| 51 | 6.2485 | 6.2485 | 6.2485 |

| 52 | 1.5625 | 1.5625 | 1.5625 |

| 53 | 0.1953 | 0.3906 | 0.7812 |

| 54 | 0.0488 | 0.1953 | 0.1953 |

| 55 | 0.0244 | 0.0488 | 0.09764 |

This table illustrates that lower MIC values correspond to higher antibacterial activity, with compound 55 demonstrating the most potent effects against both S. aureus and E. coli .

Antiviral Activity

In addition to its antibacterial properties, research has indicated that pyridineboronic acids may also possess antiviral activity , particularly against viruses such as SARS-CoV-2, which has become a focal point due to the COVID-19 pandemic . The presence of the boronic acid moiety is believed to enhance binding interactions with viral proteins, potentially inhibiting viral replication.

Antitumor Activity

The antitumor potential of boronic acid derivatives has been explored extensively, with studies showing that certain analogs can inhibit cancer cell proliferation effectively. For instance, boronic acid analogs of combretastatin A-4 have demonstrated potent inhibition against various cancer cell lines . The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Case Studies and Research Findings

Several case studies have documented the biological activities of pyridineboronic acids:

- Antimicrobial Efficacy : A study by Wang et al. demonstrated that specific pyridinium salts derived from pyridineboronic acid exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria at concentrations as low as 100 μg/mL .

- Antiviral Research : In light of recent viral outbreaks, researchers are investigating the potential use of pyridineboronic acids as antiviral agents targeting viral entry mechanisms or replication pathways .

- Cancer Treatment : The structural modifications of boronic acids have led to the development of novel anticancer agents that show promise in preclinical trials for treating various malignancies .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most common and important applications of 2-pyridineboronic acids .

-

It involves the palladium-catalyzed coupling of a boronic acid derivative with an organic halide or pseudohalide .

-

This reaction is widely used to form C-C bonds in the synthesis of complex molecules, including bipyridines .

-

Sakashita et al. reported that the Suzuki coupling of tetrabutylammonium 2-pyridylborate salts with chloropyridines produced the corresponding bipyridine products with PdCl2(dcpp) (dcpp: 1,3-bis(dicyclohexylphosphino)propane) in good-to-excellent yield and that the addition of N-methyl ethanolamine increased the yield .

-

The reactivity depended on the type of 2-pyridylborate cation. The tetrabutyl ammonium cation had a greater accelerating effect on the reaction, and the order of reactivity was Li+< Na+< K+< Cs+< Bu4N .

Protodeboronation

2-Pyridineboronic acids are susceptible to protodeboronation, a reaction where the boron-carbon bond is cleaved, resulting in the loss of the boronic acid moiety and replacement with a proton .

-

This is a significant concern when using 2-pyridineboronic acids, as it leads to decomposition of the reagent .

-

The rate of protodeboronation is influenced by several factors, including pH, temperature, and the presence of protic solvents .

-

Alkaline conditions have been shown to accelerate the decomposition of arylboronic acids .

-

Lloyd-Jones investigated the pH-dependent rate of protodeboronation for 18 unstable boronic acids, and proposed a general kinetic model .

-

3- and 4-pyridyl boronic acids were found to undergo slow protodeboronation under heating and basic conditions (t1/2>1 week, pH 12, 70 °C), whereas 2-pyridyl and 5-thiazolyl boronic acids undergo rapid protodeboronation under heating and neutral conditions (t1/2<1 h, pH 7, 70 °C) .

-

Steric hindrance around the boronic acid group can affect the rate of protodeboronation .

Halogen-Metal Exchange and Borylation

Pyridinylboronic acids and esters can be synthesized via the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates .

-

The reaction mixture was stirred at -30°C under a nitrogen atmosphere, and then a solution of n-BuLi in n-hexane was added dropwise .

-

To the reaction mixture was slowly added concentrated hydrochloric acid, stirred at room temperature for 1 hour, and poured into ice water .

-

pH=8 was adjusted with saturated NaHCO3 solution, stirred, and extracted with CH2Cl2 .

Other Reactions

-

Palladium-catalyzed borylation of aryl halides and pseudohalides with bis(pinacolato)diboron (B2pin2) .

-

Directed ortho-metalation (DoM) followed by borylation with trialkylborate for the synthesis of pyridinylboronic acids and esters bearing Directed Metalation Groups (DMGs) .

Reaction Conditions

Reaction conditions significantly impact the synthesis and stability of 2-pyridineboronic acids .

-

Temperature: Low temperatures (e.g., -78 °C or -30°C) are often required for metalation steps to prevent decomposition .

-

Atmosphere: Inert atmosphere (e.g., nitrogen or argon) is crucial to prevent unwanted side reactions .

-

Solvents: Anhydrous solvents like tetrahydrofuran (THF) and toluene are commonly used .

-

pH Control: Adjusting and maintaining the pH is important to minimize protodeboronation .

-

Additives: Additives like N-methyl ethanolamine can increase the yield in Suzuki coupling .

Propriétés

IUPAC Name |

pyridin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLDUMMLRZFROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376414 | |

| Record name | 2-Pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197958-29-5 | |

| Record name | 2-Pyridineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-pyridineboronic acid in the synthesis of spiro-oxazoline ligands?

A1: this compound serves as a key building block in the final step of synthesizing the spiro-oxazoline (PyOx) ligands []. It undergoes a palladium-catalyzed Suzuki–Miyaura coupling reaction with the previously synthesized 1,3-oxazolidine-2-thione derivatives. This reaction results in the replacement of the thione group with the 2-pyridyl group, forming the desired spiro-oxazoline ligands.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.